molecular formula C23H20N2O4 B11976500 4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate

Cat. No.: B11976500
M. Wt: 388.4 g/mol
InChI Key: HSUNJKXFOMTBCD-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate typically involves the condensation of 4-methoxybenzoyl hydrazine with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The methoxybenzoyl groups may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methylbenzoate is unique due to its specific hydrazone linkage and the presence of both methoxy and methylbenzoate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H20N2O4/c1-16-3-7-19(8-4-16)23(27)29-21-11-5-17(6-12-21)15-24-25-22(26)18-9-13-20(28-2)14-10-18/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

HSUNJKXFOMTBCD-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.